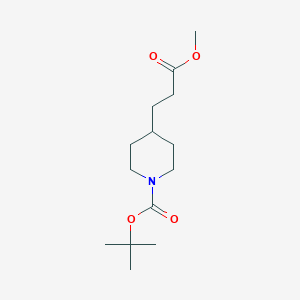
Diethyl ethyl(1-methylbutyl)malonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl malonate derivatives involves various chemical reactions, highlighting the versatility of malonate esters in synthetic chemistry. One approach involves the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate in the presence of alkali, under phase transfer catalysis conditions, achieving significant yields (Yu Ya-xi, 2015). Another method described is the nucleophilic vinyl substitution (SNV) between 4-nitroaniline and diethylethoxymethylene malonate to produce important precursors for further synthetic applications (Hernán Valle et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives has been characterized through various spectroscopic methods and X-ray diffraction analyses. For instance, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit interesting hydrogen bonding patterns due to regioisomerism, affecting their supramolecular architecture (A. Ilangovan et al., 2013). Similarly, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined, providing insights into its stabilization via hydrogen bond interactions (D. Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl malonate esters undergo various chemical reactions, demonstrating their reactivity and functional group compatibility. A copper-catalyzed arylation of diethyl malonate presents a mild and general method for synthesizing alpha-aryl malonates, showcasing the compound's ability to participate in cross-coupling reactions (E. Hennessy & S. Buchwald, 2002).
Physical Properties Analysis
The physical properties of diethyl malonate derivatives, such as their crystallization behavior and solvate formation, are influenced by the interactions between the molecules. The excess molar enthalpies of diethyl malonate with various solvents have been studied, providing valuable data for understanding the solution behavior of these compounds (Yih-Sheng Wang et al., 2010).
Chemical Properties Analysis
Diethyl malonate esters' chemical properties are highlighted by their reactivity in synthesis and the formation of complexes. For instance, the synthesis of diethyl malonate in situ from ethyl chloroacetate under specific conditions exemplifies the compound's utility in organic synthesis and its potential for industrial-scale production (Xie Rong-jin, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis of Higher Dibasic Acids
- Scientific Field: Organic Chemistry
- Application Summary: The malonic ester synthesis is an important method for the preparation of higher dibasic acids .
- Results or Outcomes: The outcomes of this process are higher dibasic acids .
Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite
- Scientific Field: Chemical Engineering
- Application Summary: In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .
- Methods and Procedures: The synthesis was carried out with ethanol and malonic acid as reactants, and expandable graphite as the catalyst. The ethanol to malonic acid mole ratio was 6.0:1.0, EG was added as per an 8% mass percentage of the total quality of reactants, cyclohexane was added at a level of 20 mL, the reaction maintained slight boiling state until no water separated .
- Results or Outcomes: Under the above condition, yield of diethyl malonate reached 77.6%. Repetition experiments showed that the catalyst could be reused three times without obvious loss of activity .
Preparation of Polyester, Coating, Pharmacy and Cosmetics
- Scientific Field: Industrial Chemistry
- Application Summary: Diethyl malonate and its derivatives have been widely used in the preparation of polyester, coating, pharmacy and as additive of cosmetics .
- Results or Outcomes: The outcomes of this process are various products such as polyester, coatings, pharmaceuticals, and cosmetics .
Additive in Food Products
- Scientific Field: Food Science
- Application Summary: Diethyl ethyl(1-methylbutyl)malonate can be used as an additive in food products, such as leaves, to prevent them from sticking together during processing .
- Results or Outcomes: The outcomes of this process are food products with improved processing characteristics .
Synthesis of Ureides from Esters
- Scientific Field: Organic Chemistry
- Application Summary: Diethyl Ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters .
- Results or Outcomes: The outcomes of this process are ureides synthesized from esters .
Synthesis of Various Intermediates
- Scientific Field: Industrial Chemistry
- Application Summary: Diethyl malonate can be used in the synthesis of pharmaceutical intermediates, pesticide intermediates, amino acids, coumarin, liquid crystal materials, insect warning pheromones, and antibacterial derivatives .
- Results or Outcomes: The outcomes of this process are various intermediates used in different industries .
Additive in Polyethylene Glycols
- Scientific Field: Industrial Chemistry
- Application Summary: Diethyl ethyl(1-methylbutyl)malonate is useful in the manufacture of polyethylene glycols, which are often used in pharmaceuticals and cosmetics .
- Results or Outcomes: The outcomes of this process are polyethylene glycols used in various industries .
Synthesis of Barbiturates and Vitamins
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Diethyl malonate is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Results or Outcomes: The outcomes of this process are various pharmaceutical compounds .
Synthesis of Liquid Crystal Materials
Safety And Hazards
Zukünftige Richtungen
Diethyl ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . It is also used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics . This suggests potential future applications in the fields of polymer science and materials engineering.
Eigenschaften
IUPAC Name |
diethyl 2-ethyl-2-pentan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOJSLHZOKIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018955 | |
| Record name | Diethyl ethyl(1-methylbutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ethyl(1-methylbutyl)malonate | |
CAS RN |
76-72-2 | |
| Record name | 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ethyl(1-methylbutyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 76-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl ethyl(1-methylbutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethyl(1-methylbutyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL ETHYL(1-METHYLBUTYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LWT1P8JUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
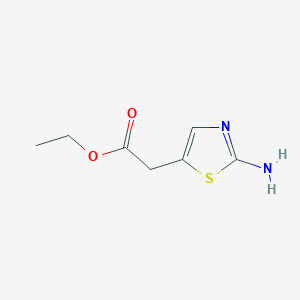
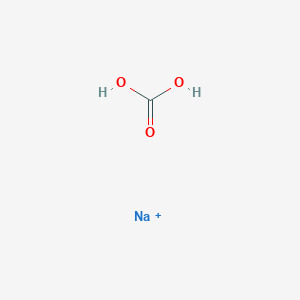
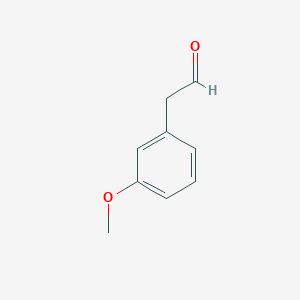
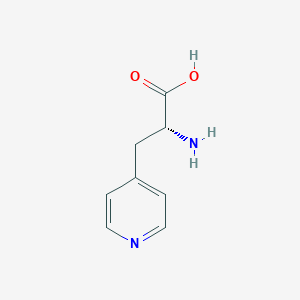
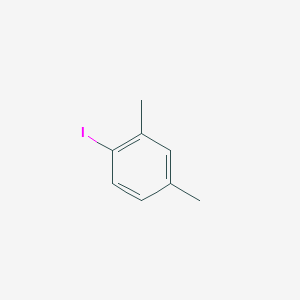
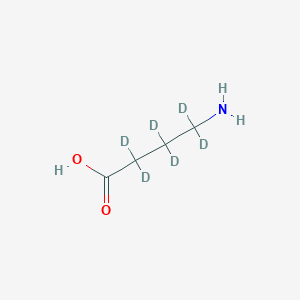
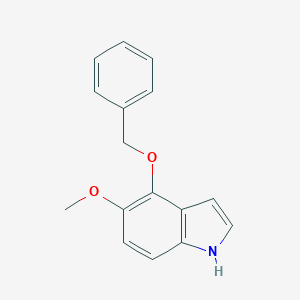

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)



